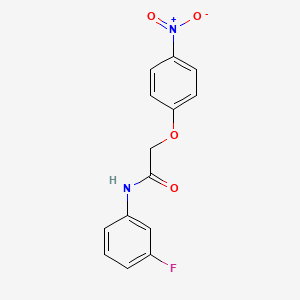![molecular formula C14H19NO3S B5738230 methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPT is a thiophene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is thought to exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK signaling pathways. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel pain medications. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
実験室実験の利点と制限
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a convenient compound for use in research studies. Additionally, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied and its biological activities are well-characterized, making it a valuable tool for investigating various biological pathways. However, there are also some limitations to using methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in lab experiments. For example, its potency and efficacy may vary depending on the specific cell type or experimental conditions used.
将来の方向性
There are several future directions for research on methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. One potential area of investigation is the development of novel anticancer agents based on the structure of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate and its effects on various signaling pathways. Finally, there is a need for further studies to investigate the safety and efficacy of methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate in preclinical and clinical trials.
合成法
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with methyl thioglycolate, followed by the addition of 2-bromo-3-nitrothiophene. Alternatively, methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate can be synthesized using a one-pot reaction of 3-cyclopentylpropanoic acid, methyl thioglycolate, and 2-bromo-3-nitrothiophene in the presence of a catalyst.
科学的研究の応用
Methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate has also been shown to possess potent activity against a variety of cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
特性
IUPAC Name |
methyl 3-(3-cyclopentylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-14(17)13-11(8-9-19-13)15-12(16)7-6-10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCJJKGXZYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
